Methylergonovine

Overview

Description

Mechanism of Action

Target of Action

Methylergonovine, a semi-synthetic ergot alkaloid, primarily targets the smooth muscle of the uterus . It acts as an antagonist at the dopamine D1 receptor , which plays a crucial role in the regulation of uterine contractions .

Mode of Action

This compound increases the tone, rate, and amplitude of rhythmic contractions in the uterine smooth muscle . It achieves this by binding to the dopamine D1 receptor, resulting in antagonism of the receptor . This interaction induces a rapid and sustained tetanic uterotonic effect .

Biochemical Pathways

It is known that the effects of ergot alkaloids, such as this compound, result from their actions as partial agonists or antagonists at adrenergic, dopaminergic, and tryptaminergic receptors . The spectrum of effects depends on the agent, dosage, species, tissue, and experimental or physiological conditions .

Pharmacokinetics

This compound is rapidly absorbed after oral or intramuscular administration . It has a volume of distribution (Vd) of 39-73 L . The drug is metabolized in the liver and excreted in urine and feces . The onset of action is immediate for intravenous administration, 2-5 minutes for intramuscular administration, and 5-10 minutes for oral administration . The time to peak serum concentration is 0.3-2 hours for oral administration and 0.2-0.6 hours for intramuscular administration . The duration of action is approximately 3 hours for both oral and intramuscular administration, and 45 minutes for intravenous administration . The elimination half-life is approximately 3 hours (range: 1.5-12.7 hours) .

Result of Action

The primary result of this compound’s action is the prevention and control of postpartum and post-abortion hemorrhage . By increasing the tone, rate, and amplitude of uterine contractions, it shortens the third stage of labor and reduces blood loss .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) to maintain its stability . It may be stored at room temperature for up to 14 days . Furthermore, certain drug interactions can enhance the hypertensive effect of this compound, such as alpha-/beta-agonists . Therefore, careful monitoring of blood pressure is necessary during administration .

Biochemical Analysis

Biochemical Properties

Methylergonovine interacts with various biomolecules, primarily acting as a partial agonist or antagonist at adrenergic, dopaminergic, and tryptaminergic receptors . The specific interactions depend on the agent, dosage, species, tissue, and experimental or physiological conditions .

Cellular Effects

This compound has a significant impact on cellular processes, particularly in the uterus. It acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions . This action helps prevent or control excessive bleeding following childbirth and spontaneous or elective abortion .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct action on the smooth muscle of the uterus. It increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed and effective about 10 minutes after oral dosing and 7 minutes and 1 minute after intramuscular and intravenous injections, respectively . The action persists maximally for about 1 hour and gradually lessens over a period of several hours .

Metabolic Pathways

This compound is metabolized in the liver, with extensive first-pass metabolism . It is mostly eliminated via the bile .

Transport and Distribution

This compound is rapidly distributed throughout the body after administration, with a volume of distribution of 39-73 L .

Preparation Methods

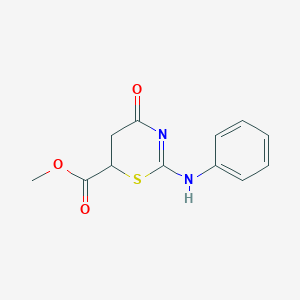

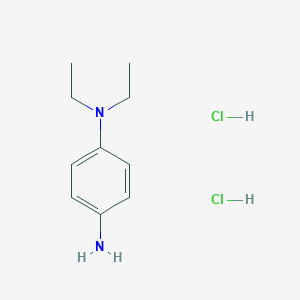

Synthetic Routes and Reaction Conditions: Methylergonovine is synthesized from lysergic acid, which is derived from ergot alkaloids. The synthesis involves the following steps:

Formation of Lysergic Acid Amide: Lysergic acid is reacted with an appropriate amine to form lysergic acid amide.

Hydroxylation: The lysergic acid amide undergoes hydroxylation to introduce a hydroxyl group.

Methylation: The hydroxylated intermediate is then methylated to produce this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

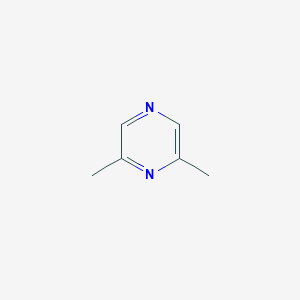

Types of Reactions: Methylergonovine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of this compound oxides.

Reduction: Formation of reduced this compound derivatives.

Substitution: Formation of substituted this compound compounds.

Scientific Research Applications

Methylergonovine has diverse applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for studying ergot alkaloids.

Biology: Investigated for its effects on smooth muscle contraction and receptor binding studies.

Medicine: Extensively used in obstetrics to manage postpartum hemorrhage and in neurology for migraine treatment

Industry: Utilized in the pharmaceutical industry for the production of oxytocic agents.

Comparison with Similar Compounds

Ergonovine: Another ergot alkaloid with similar oxytocic properties but differs in its chemical structure and potency.

Lysergic Acid Diethylamide (LSD): A psychedelic compound with structural similarities but vastly different pharmacological effects.

Methysergide: A derivative used in the treatment of migraines, sharing some pharmacological properties with methylergonovine

Uniqueness of this compound: this compound is unique due to its specific action on uterine smooth muscle, making it highly effective in managing postpartum hemorrhage. Its rapid onset and sustained action distinguish it from other ergot alkaloids .

Properties

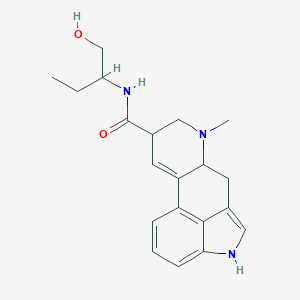

IUPAC Name |

N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBRKDKAWYKMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859203 | |

| Record name | Isomethergine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54808-91-2 | |

| Record name | Isomethergine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

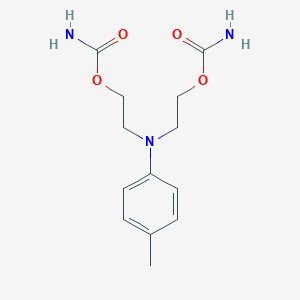

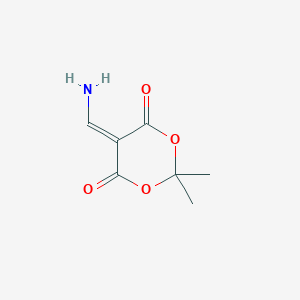

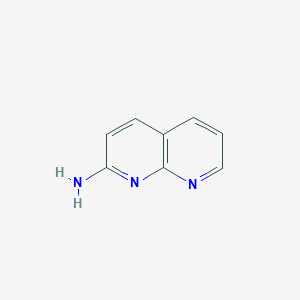

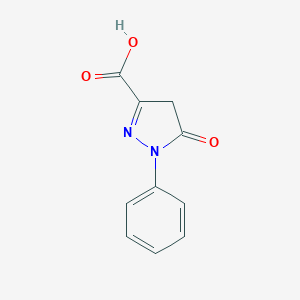

Feasible Synthetic Routes

A: Methylergonovine is a semi-synthetic ergot alkaloid that acts as a potent agonist at serotonin (5-HT) receptors, specifically the 5-HT2A receptor subtype. [] This interaction leads to the contraction of smooth muscle, primarily in the uterus and blood vessels. [, ]

A: this compound induces strong and sustained contractions of the uterine myometrium, leading to increased uterine tone and reduced postpartum bleeding. [, , ]

A: Yes, this compound can also cause vasoconstriction by stimulating smooth muscle contraction in blood vessels. [, ] This effect is primarily observed in smaller arteries and veins. []

A: The molecular formula of this compound maleate is C20H25N3O2 • C4H4O4. Its molecular weight is 455.5 g/mol. [, ]

A: While the provided research does not delve into detailed spectroscopic analysis, it does mention that this compound maleate solutions for injection are clear and colorless. [, ] More specific spectroscopic data may be found in other literature sources.

A: While this compound maleate can be administered intramuscularly, intravenously, or orally, intramuscular injection is generally preferred in the postpartum period. [, ] Intravascular and intramyometrial routes are not recommended due to increased risks of adverse effects. []

ANone: this compound is not known to possess catalytic properties and is not used for catalytic applications. Its primary use is as a pharmaceutical agent.

A: this compound maleate is available in both oral (tablet) and injectable (ampule) formulations. [, ] The specific stability profiles of these formulations under various storage conditions would be detailed in their respective product information leaflets.

ANone: The provided research primarily focuses on the clinical application of this compound and does not discuss specific SHE (Safety, Health, and Environment) regulations related to its manufacture or handling.

A: Oral bioavailability of this compound is approximately 60%. []

A: this compound is primarily metabolized in the liver and excreted in the urine, with only a small percentage (about 3%) of the administered dose excreted unchanged. []

A: While this compound has been detected in breast milk, the concentrations are generally low and considered clinically insignificant for nursing infants. [, ]

A: this compound is primarily used for the prevention and treatment of postpartum hemorrhage caused by uterine atony. [, , , ] It is also used in the management of the third stage of labor to promote placental expulsion and reduce blood loss. [, ]

A: While generally considered safe when used appropriately, this compound can cause adverse effects, particularly with intravenous or intramyometrial administration. [, ] These effects can include hypertension, nausea, vomiting, headache, chest pain, and in rare cases, myocardial infarction or stroke. [, , , ] Careful patient selection and monitoring are crucial to minimize these risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)